P-gp Interaction and Vinblastine Accumulation
In a direct head-to-head comparison of welwitindolinone analogs for MDR reversal activity, Welwitindolinone A isonitrile (compound 2 in the study) was found to be completely inactive for both P-gp interaction and enhancement of intracellular vinblastine accumulation, whereas N-methylwelwitindolinone C isothiocyanate (compound 1) demonstrated potent activity with effects apparent at doses as low as 0.1 µM [1]. The inactivity of the isonitrile analog represents a critical functional divergence that must be accounted for in experimental design [1].
| Evidence Dimension | Reversal of P-glycoprotein-mediated drug resistance |
|---|---|
| Target Compound Data | Inactive (no measurable activity) |
| Comparator Or Baseline | N-methylwelwitindolinone C isothiocyanate (compound 1): active at doses as low as 0.1 µM |
| Quantified Difference | Qualitative: Active (compound 1) vs. Inactive (Welwitindolinone A isonitrile) |
| Conditions | MCF-7/ADR cells; reversal of resistance to vinblastine, taxol, actinomycin D, daunomycin, and colchicine |
Why This Matters
This differential activity demonstrates that Welwitindolinone A isonitrile cannot serve as an MDR reversal agent, a property that defines the functional utility of its N-methyl isothiocyanate analog.
- [1] Smith, C. D., Zilfou, J. T., Stratmann, K., Patterson, G. M. L., & Moore, R. E. (1995). Welwitindolinone analogues that reverse P-glycoprotein-mediated multiple drug resistance. Molecular Pharmacology, 47(2), 241–247. View Source
